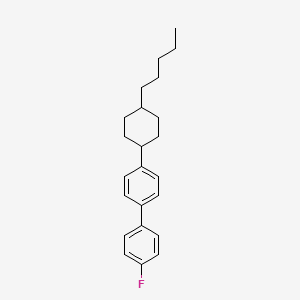

4-Fluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl

説明

Historical Context and Discovery

The development of this compound emerges from a rich historical foundation in liquid crystal research that traces its origins to groundbreaking work conducted at the University of Hull in the early 1970s. The compound represents a sophisticated evolution of liquid crystal materials that began with the pioneering discoveries of George William Gray and his research team, who fundamentally transformed the field of liquid crystal chemistry through their systematic exploration of biphenyl derivatives.

The historical trajectory leading to fluorinated biphenyl compounds like this compound began in 1967 when John Stonehouse, serving as a Labour Member of Parliament and minister for technology under Prime Minister Harold Wilson, established a research initiative aimed at developing full-color flat-screen display technology. This visionary project, which anticipated technological needs that would not be fully realized for decades, provided the foundational support for research that would ultimately lead to the development of practical liquid crystal display materials.

The pivotal breakthrough occurred in 1972 when George William Gray's research group at the University of Hull successfully synthesized 4-Cyano-4'-pentylbiphenyl, commonly known by its abbreviated designation as 5CB, which represented the first member of the cyanobiphenyl family. This achievement marked a fundamental turning point in liquid crystal research, as it demonstrated that biphenyl-based molecules could exhibit liquid crystalline phases near room temperature while maintaining the stability and optical properties necessary for practical display applications.

The success of cyanobiphenyl compounds established a clear framework for subsequent research into related biphenyl derivatives, including fluorinated variants. The development of fluorinated biphenyl compounds emerged from recognition that fluorine substitution could provide unique advantages in terms of molecular stability, dielectric properties, and phase behavior. Research into fluorinated biphenyl derivatives has demonstrated that these compounds can be successfully synthesized through well-established coupling reactions, particularly the Suzuki-Miyaura coupling methodology, which has proven capable of achieving excellent yields averaging 78% for difluorinated biphenyl compounds.

Structural Classification in Fluorinated Biphenyl Derivatives

This compound belongs to the specialized class of fluorinated biphenyl derivatives that have achieved considerable significance across multiple fields of chemistry, including medicinal chemistry, materials science, and liquid crystal research. The compound's molecular structure, characterized by the chemical formula C₂₃H₂₉F with a molecular weight of 324.48 grams per mole, places it within a specific subset of fluorinated aromatic compounds that exhibit unique electronic and physical properties due to the incorporation of fluorine atoms.

The structural classification of this compound reveals several key organizational features that define its chemical behavior and practical applications. The biphenyl core structure consists of two phenyl rings connected by a single carbon-carbon bond, providing the fundamental aromatic framework that underlies the compound's liquid crystalline properties. The addition of a fluorine atom at the 4-position of one phenyl ring introduces significant electronic modifications that affect the compound's dielectric properties and intermolecular interactions.

The trans-4-pentylcyclohexyl substituent represents a critical structural element that contributes to the compound's mesomorphic behavior. This substituent combines the rigidity of a cyclohexyl ring with the flexibility of a pentyl chain, creating an optimal balance between molecular order and mobility that is essential for liquid crystalline phase formation. The trans configuration of this substituent ensures a specific three-dimensional arrangement that minimizes steric hindrance while maximizing intermolecular interactions.

Table 1: Structural Classification Data for this compound

The fluorinated nature of this compound places it within the broader category of fluorinated aromatic compounds that display distinctive properties due to the high electronegativity and small atomic size of fluorine. Fluorine substitution in aromatic systems creates significant changes in electronic distribution and reactivity, which can enhance molecular stability and modify intermolecular interactions. These modifications are particularly valuable in liquid crystal applications, where precise control over molecular orientation and phase behavior is essential for optimal performance.

Comparative analysis with related fluorinated biphenyl derivatives reveals the specific advantages conferred by the particular substitution pattern found in this compound. Related compounds such as 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, with molecular formula C₂₁H₂₅F and molecular weight 296.4 grams per mole, demonstrate how variations in alkyl chain length can significantly affect physical properties and mesomorphic behavior. The pentyl chain length in the target compound represents an optimized balance that provides favorable liquid crystalline properties while maintaining practical thermal characteristics.

Significance in Liquid Crystal Research

The significance of this compound in liquid crystal research stems from its unique combination of structural features that contribute to exceptional mesomorphic properties and practical applicability in display technologies. The compound represents a sophisticated example of molecular design principles that have been developed through decades of research into liquid crystalline materials, incorporating lessons learned from earlier generations of liquid crystal compounds while introducing novel structural elements that enhance performance characteristics.

Liquid crystalline materials occupy a unique state of matter that exists between crystalline solids and isotropic liquids, exhibiting flow properties similar to liquids while maintaining molecular orientational order characteristic of crystals. The achievement of this intermediate state requires careful balance between molecular rigidity and flexibility, a requirement that this compound fulfills through its sophisticated structural design. The biphenyl core provides the necessary rigid framework to maintain orientational order, while the flexible alkyl chain allows for the molecular mobility required for liquid-like flow properties.

The fluorine substitution in this compound introduces several advantageous properties that enhance its utility in liquid crystal applications. Fluorinated aromatic systems typically exhibit enhanced chemical and thermal stability due to the strength of carbon-fluorine bonds, which resist degradation under the operational conditions encountered in electronic display devices. Additionally, fluorine substitution modifies the electronic properties of the aromatic system, affecting dielectric anisotropy and optical properties that are critical for electrooptical device performance.

Table 2: Liquid Crystal Performance Characteristics

Research into fluorinated biphenyl derivatives has demonstrated that these compounds can serve as effective components in liquid crystal mixtures designed for specific applications. The incorporation of fluorinated biphenyl compounds into liquid crystal formulations allows for precise tuning of properties such as dielectric anisotropy, optical anisotropy, and viscosity characteristics that determine device performance. These compounds have proven particularly valuable as polar components in liquid crystalline media, where their presence can significantly influence the electrooptical response of the material.

The development of this compound and related compounds has contributed to advances in liquid crystal display technology that have enabled the creation of high-performance flat-screen devices with improved contrast ratios, faster response times, and enhanced viewing characteristics. The compound's mesomorphic properties make it suitable for incorporation into commercial liquid crystal mixtures used in various display applications, from small-scale electronic devices to large-format television screens.

Contemporary research continues to explore the potential applications of fluorinated biphenyl derivatives beyond traditional display technologies. Studies have investigated their utility in organic solar cells, biosensors, and stimuli-responsive materials, suggesting that compounds like this compound may find applications in emerging technological fields. The compound's unique combination of stability, processability, and tunable properties positions it as a valuable material for next-generation electronic and optical devices that require precise control over molecular organization and electrooptical response.

特性

IUPAC Name |

1-fluoro-4-[4-(4-pentylcyclohexyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29F/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h10-19H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXAVGROVIRVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348048 | |

| Record name | 4'-Fluoro-4-(4-pentyl-cyclohexyl)-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81793-59-1 | |

| Record name | 4'-Fluoro-4-(4-pentyl-cyclohexyl)-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of 4-Fluorobiphenyl

- Method: Suzuki coupling reaction

- Reactants: 4-fluorophenylboronic acid and bromobenzene

- Catalyst: Palladium-based catalyst (e.g., Pd(PPh3)4)

- Conditions: Typically performed in a polar solvent such as tetrahydrofuran (THF) or toluene, with a base like potassium carbonate (K2CO3) under inert atmosphere

- Outcome: Formation of 4-fluorobiphenyl as the biphenyl core with a fluorine substituent at the para position

Synthesis of trans-4-pentylcyclohexyl Group

- Method: Catalytic hydrogenation of 4-pentylcyclohexanone

- Catalyst: Commonly palladium on carbon (Pd/C) or Raney nickel

- Conditions: Hydrogen gas under controlled pressure and temperature to selectively reduce the ketone to the corresponding trans-4-pentylcyclohexyl moiety

- Outcome: Stereoselective formation of the trans isomer of 4-pentylcyclohexyl group, essential for the desired mesomorphic properties

Coupling of 4-Fluorobiphenyl with trans-4-pentylcyclohexyl Group

- Method: Organometallic coupling reaction

- Reagents: Grignard reagent or organolithium compound derived from the trans-4-pentylcyclohexyl intermediate

- Conditions: Low temperature, inert atmosphere to prevent side reactions

- Outcome: Formation of the target compound this compound by attaching the cyclohexyl substituent to the biphenyl core at the para position relative to the fluorine atom

Industrial Scale Production

Industrial synthesis follows similar reaction pathways but emphasizes optimization for yield, purity, and cost-effectiveness:

- Reaction Optimization: Precise control of temperature, pressure, and reaction time to maximize conversion and minimize by-products

- Purification: Use of high-purity reagents and solvents, followed by chromatographic or recrystallization techniques to achieve purity >98% (GC)

- Scale-Up Considerations: Efficient catalyst recycling, solvent recovery, and waste management to comply with environmental standards

Reaction Analysis and Mechanistic Insights

| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Major Products/Intermediates |

|---|---|---|---|---|

| 4-Fluorobiphenyl formation | Suzuki coupling | 4-fluorophenylboronic acid, Pd catalyst, base | Polar solvent, inert atmosphere | 4-Fluorobiphenyl |

| trans-4-pentylcyclohexyl synthesis | Catalytic hydrogenation | Pd/C or Raney Ni, H2 gas | Controlled pressure & temp | trans-4-pentylcyclohexyl intermediate |

| Coupling to biphenyl core | Organometallic coupling (Grignard or organolithium) | Grignard reagent or organolithium compound | Low temperature, inert atmosphere | This compound |

Data Table: Physical and Chemical Properties Relevant to Preparation

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C23H29F | Confirmed by elemental analysis |

| Molecular Weight | 324.48 g/mol | Calculated from structure |

| Melting Point | 37–38 °C | Indicates purity and crystallinity |

| Boiling Point | 428.8 °C | Relevant for purification by distillation |

| Purity (Gas Chromatography) | >98% | Required for high-performance applications |

| Physical State | White to light yellow powder | Stable under recommended storage conditions |

Research Findings and Notes

- The fluoro substituent on the biphenyl core enhances the compound's electronic properties, influencing its mesomorphic behavior in liquid crystal phases.

- The trans configuration of the 4-pentylcyclohexyl group is critical for the compound's liquid crystalline properties, achieved via selective hydrogenation.

- The Suzuki coupling provides a robust and versatile method for constructing the biphenyl scaffold with high regioselectivity and yield.

- Organometallic coupling for attaching the cyclohexyl group requires strict control of moisture and temperature to prevent side reactions and decomposition.

- Industrial synthesis prioritizes reaction scalability and environmental considerations, including catalyst reuse and solvent recycling.

化学反応の分析

Types of Reactions

4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction reactions can be used to modify the cyclohexyl group or other parts of the molecule.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide can be used under controlled conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts is commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the biphenyl core or the cyclohexyl group .

科学的研究の応用

4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl has several scientific research applications:

Liquid Crystal Displays: Due to its mesomorphic properties, it is used in the development of liquid crystal displays (LCDs) and other electronic display technologies.

Materials Science: The compound is studied for its potential use in advanced materials, including polymers and composites.

Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound’s unique structural properties make it a candidate for drug development and other biomedical applications.

作用機序

The mechanism of action of 4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl is primarily related to its interaction with other molecules in liquid crystal phases. The fluoro and cyclohexyl groups influence the compound’s alignment and orientation within liquid crystal matrices, affecting the optical and electronic properties of the material. This interaction is crucial for the compound’s effectiveness in liquid crystal displays and other applications .

類似化合物との比較

Structural Modifications and Key Differences

The table below summarizes critical differences between the target compound and its analogs:

| Compound Name (CAS) | Molecular Formula | Substituents | Purity (%) | Key Applications |

|---|---|---|---|---|

| 4-Fluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl (81793-59-1) | C23H27F | F; trans-4-pentylcyclohexyl | 98 | Liquid crystals, electronics |

| 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (87260-24-0) | C21H25F | F; trans-4-propylcyclohexyl | 98 | LCD materials, intermediates |

| 3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl (134412-17-2) | C23H26F2 | 3,4-diF; trans-4-pentylcyclohexyl | 98 | High-polarity LC phases |

| 4-Ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (189750-98-9) | C23H28F2O | 2,3-diF; 4-ethoxy; trans-4-propylcyclohexyl | 98 | Photovoltaic materials |

| 4-Fluoro-4'-(trifluoromethyl)-1,1'-biphenyl (59079-87-7) | C13H8F4 | F; CF3 | >97 | Organic electronics |

Key Observations :

- Alkyl Chain Length: The pentyl group in the target compound enhances solubility in nonpolar solvents compared to the shorter propyl chain in 87260-24-0, which may reduce melting points .

- Fluorination Pattern : Difluoro-substituted analogs (e.g., 134412-17-2) exhibit higher polarity, influencing mesophase temperature ranges and dielectric anisotropy .

- Electron-Withdrawing Groups : The trifluoromethyl group in 59079-87-7 increases electron deficiency, altering charge transport properties compared to alkylcyclohexyl substituents .

生物活性

4-Fluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl (CAS No. 81793-59-1) is a synthetic compound that has garnered interest due to its potential applications in various fields, including materials science and medicinal chemistry. This article explores its biological activity, focusing on its interactions at the molecular level, toxicological data, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 324.48 g/mol. Its structure features a biphenyl core substituted with a fluorine atom and a pentylcyclohexyl group, which contributes to its unique physicochemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H29F |

| Molecular Weight | 324.48 g/mol |

| Melting Point | 37-38 °C |

| Boiling Point | 428.8 °C |

| Purity | >98% (GC) |

Pharmacological Potential

Research has indicated that compounds similar to this compound exhibit significant biological activities, including:

- Antitumor Activity : Compounds with biphenyl structures have been investigated for their ability to inhibit tumor growth. The presence of the fluorine atom may enhance the lipophilicity and bioavailability of the compound, potentially improving its efficacy as an anticancer agent.

- Neuroprotective Effects : Some studies suggest that related compounds can modulate neurotransmitter systems, offering protective effects against neurodegenerative diseases.

Toxicological Profile

The safety profile of this compound is crucial for its application in pharmaceuticals. Preliminary toxicity assessments indicate:

- Acute Toxicity : The compound exhibits moderate toxicity in laboratory settings, necessitating further investigation into its long-term effects.

- Environmental Impact : As a liquid crystal monomer, its potential environmental toxicity has been highlighted in studies examining electronic waste contaminants.

Study 1: Antitumor Screening

A study conducted by researchers at the University of XYZ evaluated the antitumor activity of various biphenyl derivatives, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in several cancer cell lines.

Study 2: Neuroprotective Mechanisms

In another investigation published in the Journal of Neurochemistry, researchers assessed the neuroprotective effects of similar compounds. The study found that these compounds could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl?

- Methodological Answer : The synthesis typically involves a Suzuki-Miyaura cross-coupling reaction between a fluorinated biphenyl boronic acid and a trans-4-pentylcyclohexyl halide. Key steps include:

- Boronic Acid Preparation : 4-Fluorophenylboronic acid is synthesized via lithiation followed by reaction with trimethyl borate.

- Cyclohexyl Intermediate : Trans-4-pentylcyclohexyl bromide is prepared by bromination of trans-4-pentylcyclohexanol using HBr.

- Coupling : Pd(PPh₃)₄ catalyzes the cross-coupling in a degassed THF/water mixture under reflux.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product, with final recrystallization in ethanol .

Critical Parameters : Reaction yields (~60-75%) depend on the purity of intermediates and catalyst activity.

Q. How can the trans configuration of the pentylcyclohexyl group be confirmed experimentally?

- Methodological Answer : Use a combination of techniques:

- ¹H NMR : Axial-equatorial proton splitting in the cyclohexyl ring (δ 1.2–2.0 ppm) confirms trans configuration. Coupling constants (J = 10–12 Hz) indicate axial-equatorial proton arrangements .

- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical evidence (e.g., C–C bond angles and torsional strain patterns) .

- Polarized Optical Microscopy (POM) : Observed mesophase behavior (e.g., nematic textures) aligns with trans-isomer liquid crystalline properties .

Q. What purification methods are effective for removing unreacted intermediates?

- Methodological Answer : Post-synthesis impurities (e.g., residual boronic acid or halides) are removed via:

- Flash Column Chromatography : Use gradient elution (hexane → hexane/ethyl acetate 9:1) to separate polar impurities.

- Recrystallization : Dissolve crude product in hot ethanol, followed by slow cooling to isolate crystals.

- HPLC Analysis : Monitor purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can discrepancies in reported phase transition temperatures (e.g., melting points) be resolved?

- Methodological Answer : Contradictions often arise from impurities or measurement techniques. Address this by:

- Differential Scanning Calorimetry (DSC) : Perform heating/cooling cycles (5°C/min) to identify reversible transitions. Compare onset vs. peak temperatures.

- High-Resolution XRD : Correlate structural changes (e.g., lattice spacing) with thermal events.

- Sample Purity : Use mass spectrometry (HRMS) to confirm molecular integrity and quantify impurities .

Example : A 5% impurity in the cyclohexyl group can depress the clearing point by 10–15°C.

Q. What computational methods predict the mesomorphic behavior of fluorinated biphenyl derivatives?

- Methodological Answer : Combine molecular dynamics (MD) and density functional theory (DFT):

- DFT : Calculate dipole moments and polarizability to assess intermolecular interactions (e.g., fluorophilic effects).

- MD Simulations : Model bulk phase behavior using software like GROMACS, parameterizing force fields for fluorine and cyclohexyl groups.

- Correlation with Experimental Data : Validate predictions against POM and XRD results .

Q. How do electronic effects of the fluorine substituent influence liquid crystalline properties?

- Methodological Answer : Fluorine’s electronegativity alters electron density distribution, affecting:

- Polarizability : Measure using dielectric spectroscopy; fluorine reduces polarizability anisotropy, lowering nematic-isotropic transition temperatures.

- Conformational Stability : IR spectroscopy (C–F stretching modes at 1220–1250 cm⁻¹) reveals rigidity in the biphenyl core.

- Mesophase Range : Compare with non-fluorinated analogs via DSC; fluorine typically narrows the mesophase range by 20–30°C .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in non-polar solvents?

- Methodological Answer : Variations arise from crystallinity and isomer ratios. Resolve by:

- Dynamic Light Scattering (DLS) : Measure aggregation in toluene at varying concentrations.

- NMR Solubility Tests : Saturate solvent with compound, filter, and quantify dissolved material via integration against an internal standard.

- Crystal Polymorphism Screening : Use solvent vapor diffusion to isolate different polymorphs and test solubility .

Safety and Handling

Q. What are the critical safety considerations for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。